molecular formula C11H11F3O2 B8580402 Tert-butyl 2,4,6-trifluorobenzoate

Tert-butyl 2,4,6-trifluorobenzoate

Cat. No.: B8580402
M. Wt: 232.20 g/mol
InChI Key: KBALYSZZHJYROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,4,6-trifluorobenzoate is a useful research compound. Its molecular formula is C11H11F3O2 and its molecular weight is 232.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

tert-butyl 2,4,6-trifluorobenzoate

InChI

InChI=1S/C11H11F3O2/c1-11(2,3)16-10(15)9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3

InChI Key

KBALYSZZHJYROL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Di-tert-butyl carbonate (4.95 g, 22.7 mmol) was added to a solution of 2,4,6-trifluorobenzoic acid (2.0 g, 11.3 mmol) and 4-dimethylaminopyridine (139 mg, 1.14 mmol) in tBuOH (30 mL) and the reaction mixture was heated at 40° C. for 18 hours. The reaction mixture was then quenched with aqueous 1M HCl and extracted into EtOAc. The combined organics were washed with aqueous 1M NaOH, followed by brine, dried and concentrated in vacuo to afford the title compound as a pale yellow oil (2.63 g, 52% yield):
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
139 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
52%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.